6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS No.: 1785026-50-7
Cat. No.: VC3089876
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1785026-50-7 |
|---|---|
| Molecular Formula | C10H10N4O2 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H10N4O2/c11-6-3-12-9-7(10(15)16)8(5-1-2-5)13-14(9)4-6/h3-5H,1-2,11H2,(H,15,16) |
| Standard InChI Key | OLPQUTUFRXGEQM-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N |
| Canonical SMILES | C1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N |
Introduction
Physical and Chemical Properties
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is characterized by specific physicochemical parameters that define its behavior in chemical and biological systems. The compound is identified by the CAS number 1785026-50-7 and is registered in the PubChem database with CID 84683517 .
Basic Physicochemical Parameters
The compound exhibits the following key properties:
Structural Features
The compound possesses several distinct structural features that contribute to its chemical behavior and potential biological activity:
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A fused ring system comprising pyrazolo[1,5-a]pyrimidine scaffold
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A cyclopropyl substituent at the 2-position of the pyrazolopyrimidine system
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An amino group at the 6-position
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A carboxylic acid group at the 3-position
The strategic positioning of these functional groups creates a molecule with potential hydrogen bonding capabilities through the amino and carboxylic acid groups, while the cyclopropyl moiety provides hydrophobicity and potential metabolic stability.
Structural Characteristics
Molecular Architecture
The pyrazolo[1,5-a]pyrimidine core represents a bicyclic heterocyclic system with significant importance in medicinal chemistry. This scaffold provides rigidity to the molecule, which can facilitate binding to biological targets through a well-defined three-dimensional structure.
Structure-Activity Relationships
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged structure in medicinal chemistry, particularly in kinase inhibitor development. The strategic placement of functional groups around this scaffold can significantly influence:
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The rigid scaffold facilitates binding to biological targets through:
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Hydrogen bonding interactions via the amino and carboxyl groups
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π-π stacking interactions through the aromatic system
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Hydrophobic interactions via the cyclopropyl group
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Conformational Analysis
The cyclopropyl substituent introduces a three-dimensional aspect to the otherwise planar pyrazolopyrimidine system. This structural feature can influence:
Synthesis Pathways
General Synthetic Approaches
The synthesis of compounds like 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multistep reactions starting from pyrazole derivatives. A generalized synthesis pathway would involve:
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Formation of the pyrazole ring system
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Introduction of the cyclopropyl group
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Construction of the pyrimidine ring
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Installation of the amino group at the 6-position
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Functionalization of the 3-position with the carboxylic acid group
These steps are typically optimized based on reaction conditions such as temperature, catalysts, and solvents to achieve high yields and purity.
Biological Activities and Applications
Structure-Based Drug Design Opportunities
The compound's well-defined structure with multiple functional groups provides opportunities for structure-based drug design approaches:
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The carboxylic acid group can be modified to create esters or amides with improved pharmacokinetic properties
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The amino group offers a site for introducing additional functionality
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The cyclopropyl group can be replaced with other cycloalkyl or heterocyclic groups to optimize binding interactions
Research Findings and Related Compounds
Comparison with Related Structures
Several compounds structurally related to 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been studied:
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2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1394003-86-1) shows high structural similarity but lacks the cyclopropyl group at position 2 and the amino group is positioned differently
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2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1613191-77-7) differs by having a fluoro substituent instead of the cyclopropyl group
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5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS: 1340178-78-0) has a similar cyclopropyl group but at position 5, lacks the amino group, and has the carboxylic acid at position 7
These structural analogs provide insights into how positional changes of functional groups impact properties and potential biological activities.
Research Context
Research on pyrazolo[1,5-a]pyrimidine derivatives has shown promising results in various therapeutic areas:
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A pyrazolo[1,5-b]pyridazine scaffold was identified as a starting point for development of treatments for human African trypanosomiasis
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Trisubstituted pyrazolo[1,5-a]pyrimidine compounds have been developed as CDK7 inhibitors with potential anticancer properties
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Pyrazolopyrimidine inhibitors of IRAK4 have been developed for potential anti-inflammatory applications
Binding Interactions
Crystal structure analyses of related compounds have revealed key binding interactions with target proteins:
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Hinge binding through the pyrazolopyrimidine scaffold
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Hydrogen bonding through strategically positioned functional groups
These binding patterns suggest potential mechanisms through which 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid might interact with biological targets.
Future Directions
Computational Studies
Computational approaches could elucidate:
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Binding modes with potential protein targets
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Electronic distribution and reactivity patterns
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Pharmacophore models to guide further structural optimization
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Prediction of physicochemical and ADME properties
Biological Evaluation Needs
Comprehensive biological evaluation of 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid should include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume